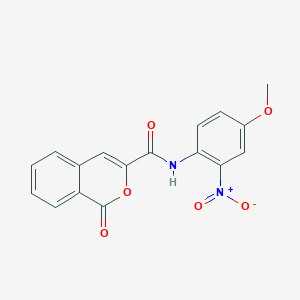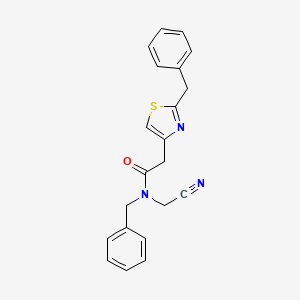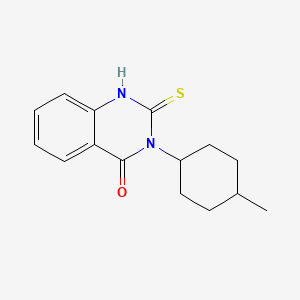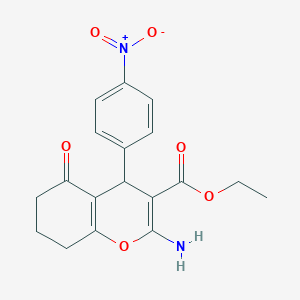
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Non-Linear Optics (NLO) Materials
The compound’s structure includes a pyridine ring, a pyrazole ring, and a benzofuran moiety. These features contribute to its potential as a nonlinear optical (NLO) material. NLO materials are essential for applications such as optical signal processing, light frequency transducers, and modulators. Researchers have investigated the compound’s dipole moments and its ability to exhibit second harmonic generation (SHG) or electro-optic effects .
Coordination Chemistry and Complex Formation
The nitrogen atoms in the pyridine rings and the arrangement of ethylene bridges play a crucial role in the compound’s conformational behavior. Understanding these features facilitates research on its properties and reactivity. Additionally, the compound’s ability to form complexes with metal ions is of interest. Investigating its coordination chemistry can lead to applications in catalysis, sensors, and molecular recognition .
Drug Discovery and Medicinal Chemistry
Given its unique structure, the compound may have potential as a drug candidate. Researchers could explore its interactions with biological targets, evaluate its pharmacological properties, and assess its bioavailability. Computational studies and experimental assays can guide drug design efforts, especially in the context of diseases where pyridine-containing compounds have shown promise .
Material Science: Layered Inorganic Hosts
Layered inorganic compounds, such as zirconium sulfophenylphosphonate, can serve as host carriers for guest molecules. Intercalating the compound into these hosts allows for controlled incorporation. Researchers have successfully intercalated similar push–pull chromophores into clays, silicates, and layered metal oxalates. The resulting hybrid materials may exhibit enhanced optical properties or serve as functional materials .
Organic Electronics and Optoelectronics
The compound’s π-conjugated system makes it relevant for organic electronics. Researchers can explore its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electron-donating and accepting properties could influence charge transport and energy levels within these devices .
Supramolecular Chemistry and Self-Assembly
Supramolecular interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, play a crucial role in self-assembly processes. Researchers can investigate how the compound interacts with other molecules to form supramolecular assemblies. Understanding these interactions can lead to applications in materials science, nanotechnology, and molecular recognition .
properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,16-1-2-18-15(13-16)6-12-25-18)20-9-11-22-10-5-17(21-22)14-3-7-19-8-4-14/h1-5,7-8,10,13,20H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKNPJEPCRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2473185.png)

![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)
![Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2473196.png)
![2-Methyl-N-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]propanamide](/img/structure/B2473197.png)
![2-{[2-(dimethylamino)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2473198.png)
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473201.png)
![N-(2-(dimethylamino)ethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2473202.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2473206.png)
![3,6-dichloro-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2473207.png)
